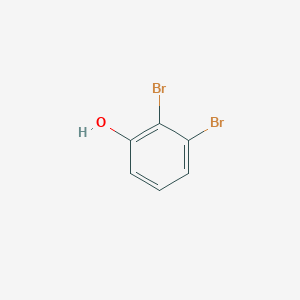
2,3-Dibromophenol
Cat. No. B126400
Key on ui cas rn:
57383-80-9
M. Wt: 251.9 g/mol
InChI Key: FNAKEOXYWBWIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05283375
Procedure details


To a 2-liter 4-neck flask equipped with a -10° C. Friedrichs condenser, thermometer, mechanical stirrer, and 0.16 centimeter in diameter dip tube are added 180 grams (0.79 moles) of bisphenol-A and 880 mL of methanol containing 4 wt. % water. Bromine (513 grams, 3.2 moles) was fed with a peristaltic pump to a 1.8 meter, 0.63 centimeter outside diameter teflon tube held in hot water which was maintained at a temperature of >80° C. Bromine vapor thus generated was fed to the reaction flask over a 52 minute period and the temperature was maintained during the ({reaction at 28-32° C. by use of an ice bath. When all of the bromine had been added, additional methanol (175 mL) containing 4 wt. % water was added to the reaction flask and the mixture was stirred at 30° C. The overall methanol to bisphenol-A ratio was 32 moles of methanol per mole of bisphenol-A. A first sample of the homogenous mixture was taken 60 minutes after the bromine was added. The first sample was analyzed and indicated the presence of 0.03% yield of dibromophenol, 0.03% hydrolyzable impurities, 2.79% tribromobisphenol-A, and 97.18% tetrabromobisphenol-A. After an additional 30 minutes, a sample of liquid portion of the heterogenous mixture was analyzed and contained 2.17% tribromobisphenol-A. Water (700 mL) addition was begun immediately after taking the second sample and was complete in 20 minutes. The resulting orange mixture was filtered and the tetrabromobisphenol-A product was washed with 500 mL of deionized water. The product, thus isolated, was placed in a crystallizing dish and 1 mL of 56 wt % HBr was added. The product was then oven dried at 130° C for four hours. The dried product was analyzed as in Example 2 and indicated 99.24 wt. % tetrabromobisphenol-A, an acetone color of 10 APHA, a TOHTO color of 20 APHA, an ionic bromide content of 0 ppm, and a hydrolyzable bromide content of 21 ppm.














Name
tribromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Name
Yield
0.03%
Identifiers


|
REACTION_CXSMILES
|
OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.BrBr.Br[C:21]1[C:22](C(C2C=CC(O)=CC=2)(C)C)=[C:23]([Br:29])[C:24]([Br:28])=[C:25]([CH:27]=1)[OH:26].BrC1C(O)=C(Br)C(Br)=C(C(C2C=CC(O)=CC=2)(C)C)C=1Br>O.CO>[Br:29][C:23]1[C:24]([Br:28])=[C:25]([OH:26])[CH:27]=[CH:21][CH:22]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
32 mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
880 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
513 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Twelve
|
Name
|
tribromobisphenol-A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C(=C(O)C1)Br)Br)C(C)(C)C1=CC=C(C=C1)O
|
Step Thirteen
|
Name
|
tetrabromobisphenol-A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C(=C1O)Br)Br)C(C)(C)C1=CC=C(C=C1)O)Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 30° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 2-liter 4-neck flask equipped with a -10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at a temperature of >80° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was maintained during the (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
{reaction at 28-32° C. by use of an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction flask
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C=CC1)O)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0.03% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
